(R)-2-Amino-4-bromopent-4-enoic acid

Descripción general

Descripción

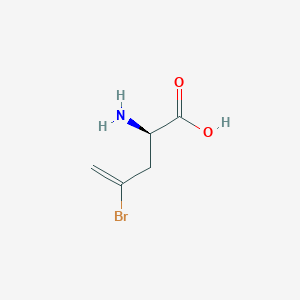

®-2-Amino-4-bromopent-4-enoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom attached to the fourth carbon of a pent-4-enoic acid backbone, with an amino group on the second carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-bromopent-4-enoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method is the bromination of pent-4-enoic acid, followed by amination using ammonia or an amine source under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pH settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-4-bromopent-4-enoic acid may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: ®-2-Amino-4-bromopent-4-enoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ®-2-Aminopent-4-enoic acid.

Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or other halogens, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiol compounds.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ®-2-Aminopent-4-enoic acid.

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis

(R)-2-Amino-4-bromopent-4-enoic acid serves as a crucial building block in the synthesis of complex peptides and proteins. Its stability and the ease of removal of protecting groups make it an ideal candidate for peptide synthesis. This compound is particularly useful in the formation of β-heteroaryl-α-amino acids, which are components of biologically active peptides .

Table 1: Synthetic Routes for Peptide Formation

| Step | Description |

|---|---|

| Protection of Amino Group | The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. |

| Bromination | The protected amino acid undergoes bromination to introduce a bromine atom at the desired position. |

| Formation of Enone | The brominated intermediate reacts with a base to form the double bond characteristic of enones. |

Biological Applications

Study of Protein Interactions

In biological research, this compound is utilized to investigate protein-protein interactions and enzyme mechanisms. It acts as a precursor for synthesizing labeled peptides that are essential in various assays, enhancing our understanding of biochemical pathways .

Case Study: Enzyme Mechanism Investigation

A study demonstrated the use of this compound in exploring enzyme kinetics by labeling specific substrates, allowing researchers to track reaction pathways and identify interaction sites within enzymes .

Medical Applications

Therapeutic Potential

Derivatives of this compound are being explored for their potential therapeutic applications. These derivatives may serve as inhibitors for specific enzymes or as drug delivery agents, showcasing promise in treating various diseases .

Table 2: Potential Therapeutic Uses

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Compounds derived from this compound may inhibit enzymes linked to diseases. |

| Drug Delivery Systems | Utilized in formulations that enhance the bioavailability of therapeutic agents. |

Industrial Applications

Large-scale Synthesis

In the industrial sector, this compound is employed in the large-scale synthesis of peptides and proteins for pharmaceutical and biotechnological applications. Its efficiency in peptide coupling reactions makes it a valuable asset in drug development processes .

Safety and Hazards

While this compound is generally considered safe when handled properly, standard laboratory safety protocols should be followed to mitigate any potential hazards associated with its use.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-4-bromopent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparación Con Compuestos Similares

- ®-2-Aminopent-4-enoic acid

- ®-2-Amino-4-chloropent-4-enoic acid

- ®-2-Amino-4-fluoropent-4-enoic acid

Comparison: Compared to its analogs, ®-2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and industrial applications.

Actividad Biológica

(R)-2-Amino-4-bromopent-4-enoic acid, also known as 4-bromo-2-amino-4-pentenoic acid, is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an amino group, which are critical for its biological activity. The compound's structure allows it to interact with various biological targets, influencing enzymatic reactions and cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways. Its mechanism of action may involve:

- Enzyme Inhibition: The compound can inhibit specific enzymes by mimicking substrate structures.

- Receptor Modulation: It may alter receptor activity, impacting signaling pathways within cells.

- Cellular Signaling Alteration: The compound can influence cellular responses through modulation of signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound has potential antimicrobial effects against certain bacterial strains.

- Antitumor Activity: Preliminary research indicates that it may possess antitumor properties, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects: There is emerging evidence suggesting that this compound could have neuroprotective effects, potentially beneficial in neurodegenerative disease models.

Synthesis Methods

The synthesis of this compound typically involves bromination of pent-4-enoic acid followed by amination. Key steps include:

- Bromination: A suitable precursor undergoes bromination under controlled conditions.

- Amination: The introduction of the amino group is achieved using ammonia or an amine source.

- Purification: The final product is purified using techniques like crystallization or chromatography.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (R)-2-Aminopent-4-enoic acid | Lacks bromine; simpler structure | Moderate activity |

| (R)-2-Amino-4-chloropent-4-enoic acid | Contains chlorine; different reactivity | Variable antimicrobial effects |

| (R)-2-Amino-4-fluoropent-4-enoic acid | Contains fluorine; unique binding properties | Potentially higher potency |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Antitumor Effects

Research published in Bioorganic & Medicinal Chemistry explored the antitumor activity of this compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 30 µM, suggesting promising anticancer properties.

Case Study 3: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The compound reduced apoptosis rates by approximately 40%, highlighting its potential as a neuroprotective agent.

Propiedades

IUPAC Name |

(2R)-2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426336 | |

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264903-49-3 | |

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.